Cas no 90880-23-2 (α-Helical CRF(9-41))
α-Helical CRF(9-41) Chemical and Physical Properties
Names and Identifiers
-
- L-Alaninamide, L-a-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-a-glutamyl-L-methionyl-L-leucyl-L-a-glutamyl-L-methionyl-L-alanyl-L-lysyl-L-alanyl-L-a-glutamyl-L-glutaminyl-L-a-glutamyl-L-alanyl-L-a-glutamyl-L-glutaminyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-arginyl-L-leucyl-L-leucyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
- CORTICOTROPIN RELEASING FACTOR ANTAGONIST
- α-helical CRF 9-41
- CID 90479767
- Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide-
- PD086341
- 90880-23-2
- AKOS024456448
- G12298
- α-Helical CRF(9-41)
-
- Inchi: 1S/C166H274N46O53S2/c1-77(2)63-109(156(257)210-119(74-122(171)216)162(263)191-97(37-32-60-179-166(175)176)145(246)203-113(67-81(9)10)157(258)207-114(68-82(11)12)158(259)206-112(66-80(7)8)155(256)197-105(45-54-128(227)228)149(250)194-100(40-49-123(217)218)140(241)181-85(17)132(172)233)201-137(238)87(19)182-133(234)86(18)183-141(242)98(38-47-120(169)214)192-147(248)102(42-51-125(221)222)188-136(237)90(22)185-142(243)101(41-50-124(219)220)195-146(247)99(39-48-121(170)215)193-148(249)103(43-52-126(223)224)189-135(236)89(21)184-139(240)95(35-29-30-58-167)187-134(235)88(20)186-143(244)107(56-61-266-24)199-151(252)106(46-55-129(229)230)198-154(255)110(64-78(3)4)204-152(253)108(57-62-267-25)200-150(251)104(44-53-127(225)226)196-144(245)96(36-31-59-178-165(173)174)190-153(254)111(65-79(5)6)205-159(260)115(69-83(13)14)208-161(262)118(72-93-75-177-76-180-93)209-160(261)117(71-92-33-27-26-28-34-92)211-164(265)131(91(23)213)212-163(264)116(70-84(15)16)202-138(239)94(168)73-130(231)232/h26-28,33-34,75-91,94-119,131,213H,29-32,35-74,167-168H2,1-25H3,(H2,169,214)(H2,170,215)(H2,171,216)(H2,172,233)(H,177,180)(H,181,241)(H,182,234)(H,183,242)(H,184,240)(H,185,243)(H,186,244)(H,187,235)(H,188,237)(H,189,236)(H,190,254)(H,191,263)(H,192,248)(H,193,249)(H,194,250)(H,195,247)(H,196,245)(H,197,256)(H,198,255)(H,199,252)(H,200,251)(H,201,238)(H,202,239)(H,203,246)(H,204,253)(H,205,260)(H,206,259)(H,207,258)(H,208,262)(H,209,261)(H,210,257)(H,211,265)(H,212,264)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,173,174,178)(H4,175,176,179)/t85-,86-,87-,88-,89-,90-,91+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,131-/m0/s1
- InChI Key: PNGVJHODDQMQKT-GVKLFNHCSA-N
- SMILES: S(C)CC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@@H](CCC(=O)O)C(N[C@@H](CCC(N)=O)C(N[C@@H](C)C(N[C@@H](C)C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CCCNC(=N)N)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)C)=O)CCC(=O)O)=O)CCC(=O)O)=O)CC(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)CC(C)C)=O)=O)=O)=O)=O)=O)CCC(=O)O)=O)CCC(N)=O)=O)CCC(=O)O)=O)=O)CCCCN)=O)=O)CCSC)=O)CCC(=O)O)=O)CC(C)C)=O)NC([C@H](CCC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CC1=CNC=N1)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)O)NC([C@H](CC(C)C)NC([C@H](CC(=O)O)N)=O)=O)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 3824.963
- Monoisotopic Mass: 3823.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 54
- Hydrogen Bond Acceptor Count: 60
- Heavy Atom Count: 267
- Rotatable Bond Count: 137
- Complexity: 9070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 34
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1680
- XLogP3: -11.6
Experimental Properties
- Solubility: Soluble to 1 mg/ml in 0.1% TFA
α-Helical CRF(9-41) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6934-500ug |
α-helical CRF 9-41 |
90880-23-2 | 98% | 500ug |
¥4366.00 | 2023-09-09 | |
| TargetMol Chemicals | TP2048-5 mg |
α-Helical CRF(9-41) |
90880-23-2 | 98% | 5mg |
¥ 8,019 | 2023-07-11 | |
| Biosynth | QDA88023-1 mg |
α-helical CRF 9-41 |
90880-23-2 | 1mg |
$820.05 | 2023-01-03 | ||
| Biosynth | QDA88023-5 mg |
α-helical CRF 9-41 |
90880-23-2 | 5mg |
$2,665.20 | 2023-01-03 | ||
| Biosynth | QDA88023-10 mg |
α-helical CRF 9-41 |
90880-23-2 | 10mg |
$4,264.30 | 2023-01-03 | ||
| A2B Chem LLC | AX63395-1mg |
Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide- |
90880-23-2 | 99% | 1mg |
$435.00 | 2024-05-20 | |
| A2B Chem LLC | AX63395-5mg |
Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide- |
90880-23-2 | 99% | 5mg |
$1235.00 | 2024-05-20 | |
| TargetMol Chemicals | TP2048-5mg |
α-Helical CRF(9-41) |
90880-23-2 | 5mg |
¥ 8019 | 2024-07-20 |
α-Helical CRF(9-41) Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on α-Helical CRF(9-41)
Introduction to α-Helical CRF(9-41) and Its Significance in Modern Research
α-Helical CRF(9-41), a synthetic peptide with the CAS number 90880-23-2, has emerged as a critical compound in the field of pharmacology and biochemical research. This peptide, derived from the corticotropin-releasing factor (CRF), plays a pivotal role in the study of stress responses, neuroendocrinology, and various physiological pathways. The precise structure of α-Helical CRF(9-41) makes it an invaluable tool for researchers aiming to understand the intricate mechanisms of the body's stress system.
The corticotropin-releasing factor (CRF) family encompasses a group of neuropeptides that regulate stress responses, anxiety, and metabolism. Among these, α-Helical CRF(9-41) is particularly noted for its potent effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's response to stress. This peptide binds to specific receptors, primarily CRF1 and CRF2, triggering a cascade of hormonal changes that modulate stress-related behaviors and physiological responses.
Recent advancements in the field have highlighted the therapeutic potential of α-Helical CRF(9-41) in treating various conditions associated with chronic stress and anxiety. Studies have demonstrated its ability to modulate neuronal activity in regions such as the amygdala and hippocampus, which are crucial for emotional regulation and memory formation. The peptide's ability to interact with these brain regions has opened new avenues for developing treatments for psychiatric disorders like depression and post-traumatic stress disorder (PTSD).
In clinical trials, α-Helical CRF(9-41) has shown promise in reducing symptoms associated with stress-related disorders. Its synthetic nature allows for controlled administration, making it a suitable candidate for both preclinical and clinical studies. Researchers are exploring its potential as an anxiolytic agent, with early results indicating that it may help alleviate anxiety without the side effects commonly associated with traditional anxiolytics.
The molecular structure of α-Helical CRF(9-41) is characterized by its helical conformation, which is essential for its biological activity. This three-dimensional arrangement allows it to effectively bind to its target receptors, initiating downstream signaling pathways. The synthesis of this peptide has been refined over the years, enabling researchers to produce high-purity samples suitable for intricate biochemical analyses.
The role of α-Helical CRF(9-41) in metabolic regulation has also garnered significant attention. Emerging research suggests that this peptide may influence glucose homeostasis and energy balance by interacting with peripheral tissues such as adipose and muscle cells. These findings could have implications for the development of novel strategies to manage metabolic disorders like obesity and type 2 diabetes.
The development of targeted therapies for neurological disorders has been further advanced by the use of α-Helical CRF(9-41). By selectively modulating CRF receptor activity, researchers aim to develop drugs that can address specific aspects of neurological dysfunction without causing widespread side effects. This precision is particularly important in treating conditions where off-target effects can exacerbate symptoms.
The future prospects of α-Helical CRF(9-41) in medical research are vast. Ongoing studies are investigating its potential role in immunomodulation, cancer biology, and even neurodegenerative diseases. The ability of this peptide to influence multiple physiological pathways makes it a versatile tool for understanding complex biological processes.
In conclusion, α-Helical CRF(9-41) represents a significant advancement in the field of biochemical research. Its precise targeting of CRF receptors and ability to modulate various physiological processes make it a valuable compound for both academic research and therapeutic applications. As our understanding of its mechanisms continues to grow, so too will its potential applications in medicine and biotechnology.
90880-23-2 (α-Helical CRF(9-41)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)